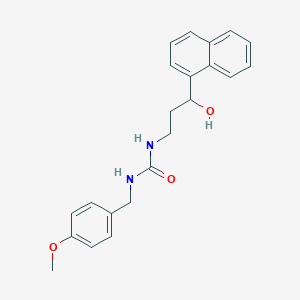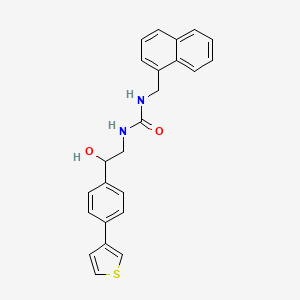
1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
The synthesis of complex molecules involving thiophene and naphthalene units has been a subject of interest due to their potential in various applications, including pharmaceuticals and materials science. For example, the synthesis of unsymmetrical Schiff bases derived from 1,8-diaminonaphthalene showcases the versatility of naphthalene derivatives in forming complex structures with potential biological activity (Arteen et al., 2019). Moreover, the study on the synthesis, characterization, DNA interaction, and docking studies of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes emphasizes the relevance of such molecules in biological contexts, offering insights into their interaction with DNA and potential as drug candidates (Kurt et al., 2020).
Molecular Logic Gates and Sensor Applications
Naphthalene-thiophene hybrid molecules have been demonstrated to act as molecular AND type binary logic gates, showcasing their potential in molecular electronics. The fluorescent properties of these compounds can be modulated by the presence of specific ions, indicating their utility in sensor applications and intracellular ion detection (Karak et al., 2013). This highlights the potential of thiophene-naphthalene derivatives in developing new types of molecular sensors and electronic devices.
Antibacterial and Biological Activity
The thiophene and naphthalene units have been utilized in the synthesis of compounds with significant antibacterial properties. For instance, a series of 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones showed potent activity against Gram-positive bacteria, including Staphylococcus aureus, indicating their potential as antibacterial agents (Sun et al., 2014). This suggests that derivatives of 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(naphthalen-1-ylmethyl)urea could be explored for their antibacterial properties.
Material Science and Gelation Properties
The anion-dependent gelation properties of low molecular weight hydrogelators, including urea derivatives, illustrate the potential of these compounds in material science, particularly in the development of tunable hydrogels. The rheology and morphology of such gels can be modulated by the choice of anion, paving the way for applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c27-23(19-10-8-17(9-11-19)21-12-13-29-16-21)15-26-24(28)25-14-20-6-3-5-18-4-1-2-7-22(18)20/h1-13,16,23,27H,14-15H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAGXNXPUUHYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2970102.png)
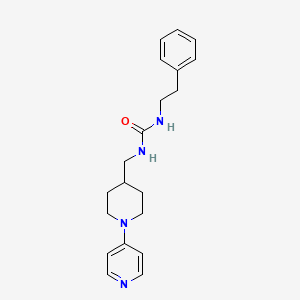

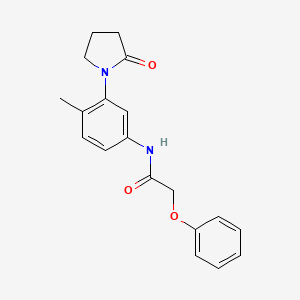
![Methyl 2-{[2-cyano-4-(trifluoromethyl)phenyl]sulfanyl}benzenecarboxylate](/img/structure/B2970110.png)
![3-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970111.png)

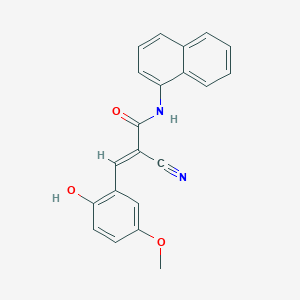

![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)
![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)
